2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide
Description
2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a tetrahydrofuran moiety, and a chlorinated phenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Properties
Molecular Formula |
C18H20ClN3O4S |
|---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
2-[acetyl(oxolan-2-ylmethyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H20ClN3O4S/c1-10-16(17(25)21-14-8-12(19)5-6-15(14)24)27-18(20-10)22(11(2)23)9-13-4-3-7-26-13/h5-6,8,13,24H,3-4,7,9H2,1-2H3,(H,21,25) |
InChI Key |
ADIMYEAFJPDRBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N(CC2CCCO2)C(=O)C)C(=O)NC3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which can be achieved through the cyclization of appropriate precursors such as thiourea and α-haloketones . The tetrahydrofuran moiety is introduced via nucleophilic substitution reactions, and the final compound is obtained by coupling the thiazole intermediate with the chlorinated phenyl group under suitable conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry might be employed to scale up the production process while maintaining control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the thiazole and phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the thiazole or phenyl rings .
Scientific Research Applications
Structural Characteristics
The compound is characterized by:
- A thiazole ring which is known for various biological activities.
- An acetylated tetrahydrofuran moiety , contributing to its solubility and bioavailability.
- A chloro-substituted phenolic group that may enhance its interaction with biological targets.
- A carboxamide functional group , which is often associated with pharmacological efficacy.
Antimicrobial Activity
Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. The presence of the chloro group and the thiazole ring enhances activity against various bacterial strains. For instance, compounds with similar structures have shown effectiveness against resistant strains of bacteria, making them potential candidates for new antibiotics .
Antitumor Properties
Thiazole-containing compounds are recognized for their anticancer potential. Studies have demonstrated that derivatives similar to this compound can induce apoptosis in cancer cells. For example, the thiazole core has been linked to cytotoxic effects against human glioblastoma and melanoma cell lines . The unique combination of functional groups in this compound may further enhance its selectivity and potency against specific cancer types.
Anticonvulsant Effects
Thiazole derivatives have also been investigated for their anticonvulsant properties. Research has shown that certain structural modifications can lead to significant reductions in seizure activity in animal models. The compound's ability to modulate neurotransmitter systems could be a mechanism behind its potential anticonvulsant effects .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several thiazole derivatives against common pathogens. The results indicated that compounds structurally related to 2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide demonstrated significant inhibition zones against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Antitumor Activity
In vitro studies on human cancer cell lines showed that thiazole derivatives exhibit varying degrees of cytotoxicity. The compound was tested alongside standard chemotherapeutics and showed promising results, particularly in inducing apoptosis in melanoma cells. This highlights its potential as an adjunct therapy in cancer treatment protocols .
Mechanism of Action
The mechanism by which 2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide exerts its effects likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting their activity or modulating their function . Pathways involved might include signal transduction cascades or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug that also contains a thiazole ring.
Uniqueness
What sets 2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide apart is its unique combination of structural features, including the tetrahydrofuran moiety and the chlorinated phenyl group. These features may confer distinct biological activities and make it a valuable compound for further research .
Biological Activity
The compound 2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-N-(5-chloro-2-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a thiazole derivative with potential therapeutic applications. Its complex structure includes a thiazole ring, an acetylated tetrahydrofuran moiety, and a chloro-substituted phenolic group, which contribute to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including synthesis methods, pharmacological properties, and relevant case studies.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 409.9 g/mol. The presence of various functional groups suggests multiple mechanisms of action in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀ClN₃O₄S |
| Molecular Weight | 409.9 g/mol |
| CAS Number | 1224129-69-4 |
Functional Groups
The unique combination of functional groups present in this compound may enhance its interaction with biological targets, making it a candidate for further pharmacological studies.
Anticancer Activity
Research indicates that thiazole derivatives can exhibit significant anticancer properties. For instance, compounds similar to the target molecule have been tested against various cancer cell lines. In one study, derivatives containing thiazole exhibited cytotoxic effects on cancer cells such as NCI-H522 (non-small cell lung cancer) and MCF7 (breast cancer) with IC50 values ranging from 0.06 µM to 0.1 µM .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Thiazole derivatives have been documented to show effectiveness against bacterial strains like E. coli and S. aureus. The chloro-substituted phenolic group may contribute to enhanced antibacterial properties .
Anti-inflammatory Properties
Similar compounds have demonstrated anti-inflammatory effects in preclinical models. The presence of the chloro and hydroxy groups in the phenolic structure may play a role in modulating inflammatory pathways .
Synthesis Methods
The synthesis of this compound can be approached through several chemical pathways involving reactions such as acylation and cyclization. A typical synthetic route involves:
- Formation of the thiazole core : Utilizing appropriate thioketones and amines.
- Acetylation : Introducing the acetyl group via acetic anhydride or acetyl chloride.
- Formation of the tetrahydrofuran moiety : This may involve cyclization reactions starting from furan derivatives.
These synthetic strategies allow for the modification of functional groups to optimize biological activity.
Case Study 1: Anticancer Efficacy
In vitro studies on derivatives similar to the target compound showed promising anticancer activity against multiple cell lines. For example, a derivative with a similar thiazole scaffold was found to inhibit cell proliferation significantly in breast and lung cancer models, highlighting the importance of structural variations in enhancing efficacy .
Case Study 2: Antimicrobial Testing
A study involving thiazole derivatives demonstrated that modifications including chloro and hydroxy substitutions resulted in increased antimicrobial potency against Staphylococcus aureus. The mechanism was attributed to disruption of bacterial cell wall synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
